(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride
Description
Introduction to (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine Dihydrochloride
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name (1r,4r)-4-((4,4-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine dihydrochloride reflects its stereochemical and functional complexity. Breaking down the nomenclature:
- Cyclohexanamine core : A six-membered cyclohexane ring with an amine group at position 1.
- Piperidin-1-ylmethyl substituent : A piperidine ring (six-membered amine) attached via a methylene bridge at position 4 of the cyclohexane.
- 4,4-Difluoro modification : Two fluorine atoms at the 4-position of the piperidine ring.
- Dihydrochloride salt : Two hydrochloride counterions neutralizing the compound’s basic amine groups.
The molecular formula C₁₂H₂₄Cl₂F₂N₂ and molecular weight of 305.23 g/mol underscore its moderate size and halogenated nature. The trans configuration of the cyclohexane ring (1r,4r) ensures optimal spatial arrangement for molecular interactions.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2358751-15-0 | |
| Molecular Formula | C₁₂H₂₄Cl₂F₂N₂ | |
| Molecular Weight | 305.23 g/mol | |
| IUPAC Name | (1r,4r)-4-((4,4-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine dihydrochloride |
Structural Relationship to Piperidine and Cyclohexanamine Derivatives
The compound integrates two pharmacologically significant motifs: piperidine and cyclohexanamine .
Piperidine Component
The 4,4-difluoropiperidine moiety introduces fluorine’s electronegative effects, enhancing metabolic stability and binding affinity compared to non-fluorinated analogs. Fluorine’s small atomic radius minimizes steric disruption while modulating pKa values, as seen in other fluorinated piperidines like 4-fluoropiperidine and 4,4-difluoropiperidine .
Cyclohexanamine Component
The trans-cyclohexanamine backbone provides rigidity and stereochemical specificity. Unlike flexible acyclic amines, the cyclohexane ring enforces a fixed spatial orientation, which is critical for receptor selectivity.
Hybrid Architecture
The methylene bridge (-CH₂-) linking piperidine and cyclohexanamine allows conformational flexibility while maintaining electronic communication between the two rings. This design mirrors strategies used in N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide , where similar bridging enhances bioactivity.
Historical Context in Organofluorine Chemistry Research
The synthesis of fluorinated piperidines like this compound represents a milestone in organofluorine chemistry , a field revolutionized by fluorine’s unique physicochemical properties.
Evolution of Fluorinated Piperidines
Early piperidine derivatives lacked fluorine substitutions, limiting their pharmacokinetic profiles. The introduction of 4,4-difluoro groups in the 2010s addressed these limitations, as seen in studies on donepezil analogs for Alzheimer’s disease. Modern methods, such as reductive amination and microwave-assisted Leuckart reactions , now enable efficient synthesis of difluoropiperidines.
Role in Medicinal Chemistry
Fluorine’s impact on drug design is evident in this compound’s potential applications:
- Enzyme inhibition : Fluorine’s electronegativity enhances hydrogen bonding with targets like tyrosinase and Bruton’s tyrosine kinase (BTK) .
- Improved bioavailability : The dihydrochloride salt form increases water solubility, a common strategy in CNS-targeted drugs.
Properties
Molecular Formula |
C12H24Cl2F2N2 |
|---|---|
Molecular Weight |
305.23 g/mol |
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H22F2N2.2ClH/c13-12(14)5-7-16(8-6-12)9-10-1-3-11(15)4-2-10;;/h10-11H,1-9,15H2;2*1H |
InChI Key |
WCLDLTWFAZGJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC(CC2)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A cyclohexanone derivative, such as 4-formylcyclohexanone, can undergo reductive amination with ammonia or a protected amine. For example, using sodium cyanoborohydride in methanol with acetic acid as a catalyst, as demonstrated in analogous syntheses of cyclohexanamine derivatives. This method ensures retention of the trans stereochemistry when starting from a preconfigured cyclohexane scaffold.
Resolution of Racemic Mixtures
Chiral resolution agents or enzymatic methods may separate enantiomers if racemic intermediates form. However, no direct evidence from the provided sources supports this step for the target compound.
Preparation of 4,4-Difluoropiperidine
The 4,4-difluoropiperidine subunit requires selective difluorination at the 4-position. Two approaches emerge from related fluorination reactions:
Electrophilic Fluorination
Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI), fluorination of piperidin-4-one derivatives could yield 4,4-difluoropiperidine. For instance, treatment of piperidin-4-one with excess Selectfluor® in acetonitrile at elevated temperatures (80–100°C) may achieve difluorination.
Deoxyfluorination
Alternative methods employ deoxyfluorination agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at low temperatures (−78°C to 0°C) to minimize side reactions.
Coupling of Subunits: Methylene Bridge Formation
Connecting the cyclohexanamine and difluoropiperidine subunits necessitates forming a methylene bridge. Two strategies are plausible:
Nucleophilic Substitution
A bromide or tosylate leaving group on the cyclohexanamine’s methylene carbon could react with 4,4-difluoropiperidine. For example, treating 4-(bromomethyl)cyclohexanamine with 4,4-difluoropiperidine in the presence of a base like triethylamine or diisopropylethylamine in DMF or DCM.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Diisopropylethylamine |
| Temperature | 20–25°C |
| Reaction Time | 12–24 hours |
| Yield (Hypothetical) | 60–75% |
Reductive Amination
Condensing 4-formylcyclohexanamine with 4,4-difluoropiperidine using a reducing agent like sodium triacetoxyborohydride (STAB) in dichloromethane or methanol. This method is favored for its mild conditions and compatibility with amine nucleophiles.
Salt Formation and Purification
The final dihydrochloride salt is generated by treating the free base with hydrochloric acid. Critical steps include:
Acidic Workup
Dissolving the free base in a polar solvent (e.g., ethanol or water) and adding concentrated HCl dropwise until pH < 2. Precipitation or crystallization follows, often requiring cooling to 0–5°C.
Reverse-Phase HPLC Purification
As observed in analogous compounds, purification via reverse-phase HPLC using a C18 column and acetonitrile/water gradients ensures high purity (>98%). The dihydrochloride form is isolated after lyophilization.
Analytical Characterization
Key characterization data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine
In medicinal chemistry, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride may be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. (1r,4r)-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
- Structure: Differs by replacing the 4,4-difluoropiperidine group with a dimethylamino (-N(CH₃)₂) substituent.
- Molecular Weight : 242.63 g/mol .
- Lower steric bulk compared to the piperidine ring, which may affect binding pocket interactions. Higher basicity due to the tertiary amine, altering solubility and pKa profiles.
2.1.2. 4,4-Difluorocyclohexanamine Hydrochloride
- Structure : Retains the 4,4-difluoro substitution on the cyclohexane ring but lacks the piperidinylmethyl group.
- Similarity Score : 0.96 (indicating high structural overlap) .
- Simplified structure may result in shorter metabolic half-life due to fewer sites for enzymatic modification.
2.1.3. ((1R,4R)-4-Aminocyclohexyl)(3,3-Difluoropiperidin-1-yl)methanone Hydrochloride
- Structure : Features a ketone linker between the cyclohexane and 3,3-difluoropiperidine groups.
- Molecular Weight : 282.76 g/mol .
- 3,3-Difluoropiperidine vs. 4,4-difluoropiperidine alters the spatial arrangement of fluorine atoms, affecting electronic and steric properties.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
(1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride, also known by its CAS number 2358751-15-0, is a novel compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a cyclohexane core substituted with a difluoropiperidine moiety. The presence of fluorine atoms is significant as it often enhances the lipophilicity and metabolic stability of pharmaceutical agents.
Pharmacological Profile
Research indicates that (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride exhibits activity as an antagonist at orexin receptors. Orexin receptors are involved in regulating various physiological functions including sleep-wake cycles, appetite, and energy metabolism. The inhibition of these receptors may have implications for treating conditions such as obesity and sleep disorders .
The mechanism underlying the biological activity of this compound involves its interaction with orexin receptors. By antagonizing these receptors, the compound can modulate orexin signaling pathways that are implicated in various neurophysiological processes. This action may lead to alterations in appetite regulation and energy expenditure .
Case Studies
- Orexin Receptor Antagonism : In a study exploring the effects of various piperidine derivatives on orexin receptors, (1r,4r)-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride was shown to significantly inhibit orexin receptor activity in vitro. This inhibition correlated with reductions in food intake in animal models .
- Potential Applications : The compound has been investigated for its potential use in treating obesity and other metabolic disorders due to its ability to modulate appetite through orexin receptor pathways. Further studies are needed to evaluate its efficacy and safety in clinical settings .
Data Tables
| Parameter | Value |
|---|---|
| CAS Number | 2358751-15-0 |
| Molecular Formula | C13H18F2N2·2HCl |
| Molecular Weight | 303.21 g/mol |
| Orexin Receptor Target | Orexin-1 and Orexin-2 |
| Biological Activity | Orexin receptor antagonist |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
